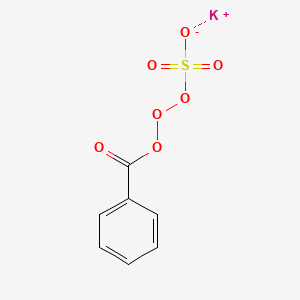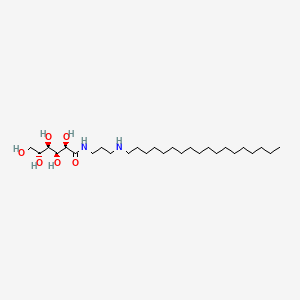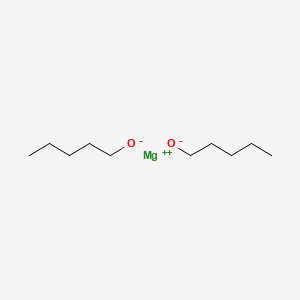
Magnesium pentan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium pentan-1-olate, also known as magnesium di(1-pentanolate), is an organomagnesium compound with the chemical formula C10H22MgO2. It is a white crystalline solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium pentan-1-olate can be synthesized through the reaction of magnesium metal with pentan-1-ol in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C5H11OH+Mg→(C5H11O)2Mg+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and pentanal.
Substitution: Can participate in nucleophilic substitution reactions where the pentanolate group is replaced by other nucleophiles.
Addition: Reacts with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as carbonyl compounds are used.
Major Products Formed
Oxidation: Magnesium oxide and pentanal.
Substitution: Various substituted magnesium compounds.
Addition: Addition products with electrophiles.
Aplicaciones Científicas De Investigación
Magnesium pentan-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its use is limited due to its reactivity.
Medicine: Explored for its potential use in drug synthesis and as a precursor for other medicinal compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of magnesium pentan-1-olate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium ethoxide (C4H10MgO2): Similar in structure but with ethoxide groups instead of pentanolate groups.
Magnesium methoxide (C2H6MgO2): Contains methoxide groups and is more reactive due to the smaller size of the alkoxide group.
Magnesium tert-butoxide (C8H18MgO2): Contains tert-butoxide groups and is less reactive due to steric hindrance.
Uniqueness
Magnesium pentan-1-olate is unique due to its specific alkoxide group, which provides a balance between reactivity and stability. Its longer carbon chain compared to other magnesium alkoxides makes it suitable for specific applications where a less reactive but still effective reagent is required.
Propiedades
Número CAS |
37411-22-6 |
|---|---|
Fórmula molecular |
C10H22MgO2 |
Peso molecular |
198.59 g/mol |
Nombre IUPAC |
magnesium;pentan-1-olate |
InChI |
InChI=1S/2C5H11O.Mg/c2*1-2-3-4-5-6;/h2*2-5H2,1H3;/q2*-1;+2 |
Clave InChI |
WRZMOWGAWMKGIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[O-].CCCCC[O-].[Mg+2] |
Números CAS relacionados |
71-41-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


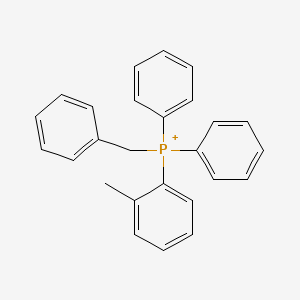

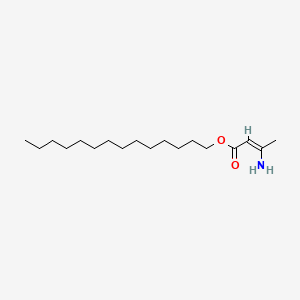
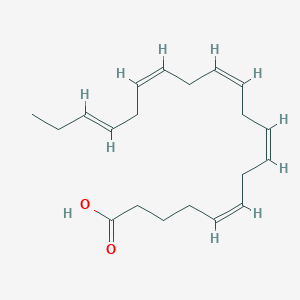
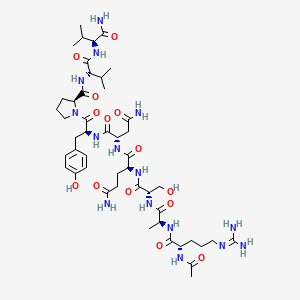

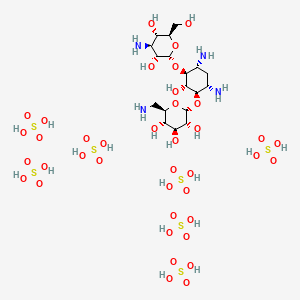
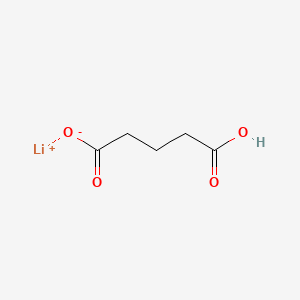
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

